

Application Notes and Protocols: CENTA for the Detection of β -Lactamase Activity

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Compound of Interest

Compound Name:	Centa
CAS No.:	9073-60-3
Cat. No.:	B3026497

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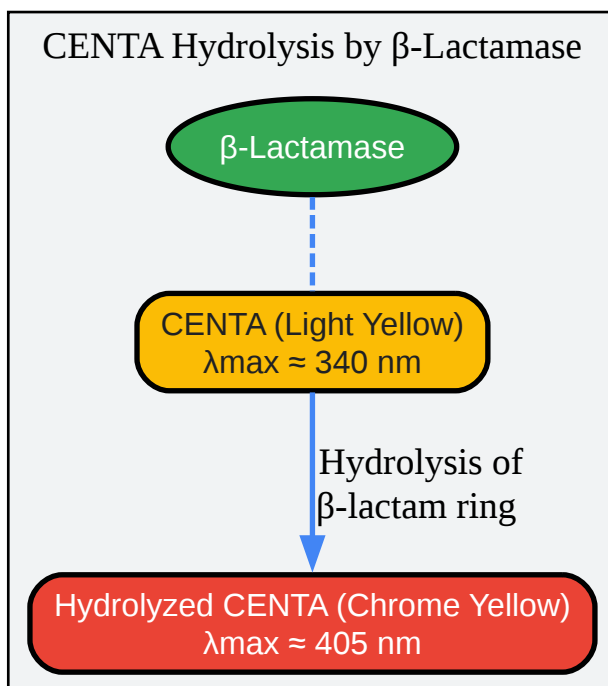
Introduction

β -lactamases are a diverse family of enzymes produced by bacteria that confer resistance to β -lactam antibiotics such as penicillins and cephalosporins. The detection and characterization of β -lactamase activity are crucial for understanding resistance mechanisms and for the development of new antibiotics and β -lactamase inhibitors. **CENTA** is a chromogenic cephalosporin substrate that provides a reliable and convenient method for the kinetic analysis of β -lactamases and for screening potential inhibitors. Upon hydrolysis by a β -lactamase, **CENTA** undergoes a distinct color change, allowing for the spectrophotometric quantification of enzyme activity.^{[1][2][3][4]}

Principle of the Assay

CENTA is a cephalosporin derivative that contains a β -lactam ring. When a β -lactamase enzyme is present, it catalyzes the hydrolysis of the amide bond in the β -lactam ring. This irreversible reaction leads to the opening of the ring and the release of a chromophore. The intact **CENTA** molecule is light yellow, and upon hydrolysis, it turns to a chrome yellow color,

which can be quantified by measuring the increase in absorbance at approximately 405 nm.[2][3][4] The rate of this color change is directly proportional to the β -lactamase activity.



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Figure 1: Signaling pathway of **CENTA** hydrolysis by β -lactamase.

Advantages of **CENTA**

CENTA offers several advantages over other chromogenic substrates like nitrocefin:

- **High Aqueous Solubility:** Unlike nitrocefin, which requires stock solutions to be prepared in organic solvents like DMSO or DMF, **CENTA** is highly soluble in aqueous buffers.[5][6] This simplifies assay preparation and avoids potential solvent effects on enzyme activity.
- **Stability:** **CENTA** exhibits greater stability in the presence of serum compared to nitrocefin, making it a more robust substrate for assays in complex biological matrices.[4][6]
- **Favorable Kinetics for Certain Enzymes:** For some β -lactamases, such as the OXA-2 class D enzyme, **CENTA** does not exhibit the initial "burst" of activity seen with nitrocefin, which can simplify kinetic analysis.[5]

Comparison with Nitrocefin

While both **CENTA** and nitrocefin are effective chromogenic substrates, they have distinct properties that make them suitable for different applications.

Feature	CENTA	Nitrocefin
Color Change	Light yellow to chrome yellow[2][3]	Yellow to red[7]
Wavelength (Intact)	~340 nm[3][4]	~380-390 nm[6][7]
Wavelength (Hydrolyzed)	~405 nm[2][3][4]	~486-500 nm[6][7]
Molar Extinction Coefficient ($\Delta\epsilon$)	+6,400 M ⁻¹ cm ⁻¹ at 405 nm[5]	+17,500 M ⁻¹ cm ⁻¹ at 486 nm[5]
Aqueous Solubility	High[5][6]	Requires DMSO or DMF[5][6]
Suitability for Plate Assays	Not practical for direct colony detection on agar plates[1][5]	Can be used for direct colony testing[6]

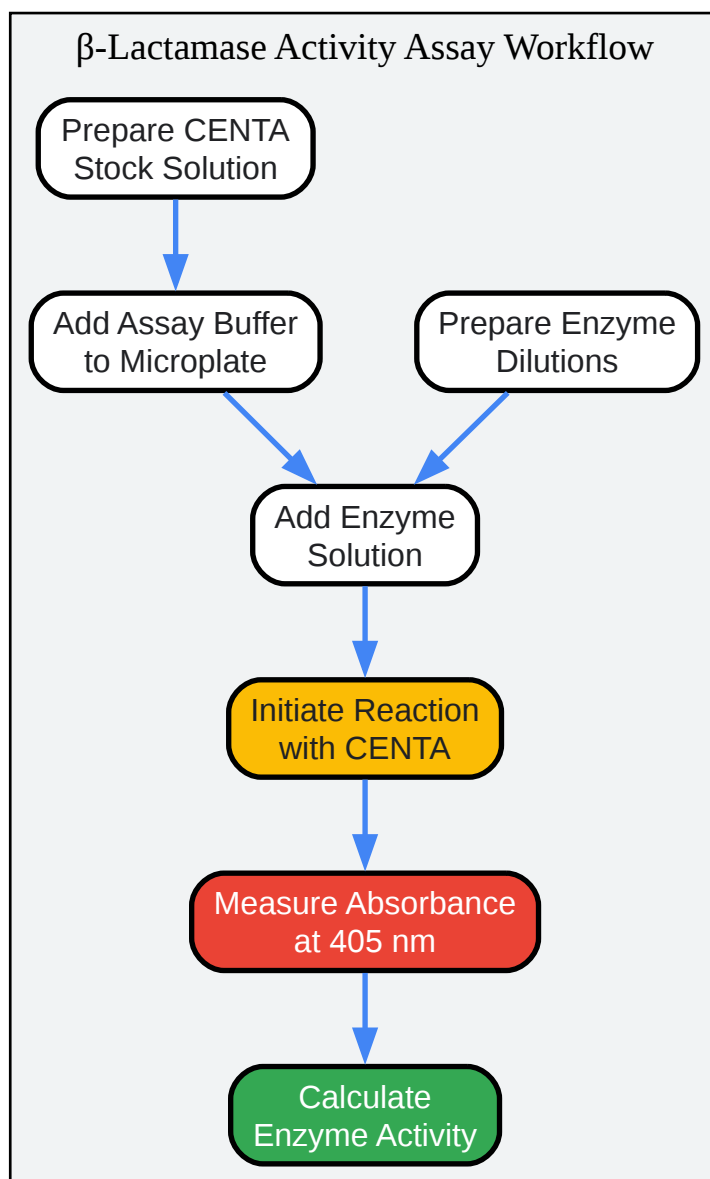
Experimental Protocols

Materials

- **CENTA** β -Lactamase Substrate (Biotechnology Grade)[8][9]
- β -lactamase enzyme (purified or in crude extract)
- Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
- Microplate reader or spectrophotometer capable of reading absorbance at 405 nm
- 96-well microplates (clear, flat-bottom)
- Pipettes and tips
- For inhibitor screening: β -lactamase inhibitors

Protocol 1: Detection of β -Lactamase Activity

This protocol is designed to measure the activity of a β -lactamase sample.



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Figure 2: Experimental workflow for β -lactamase activity detection.

1. Preparation of Reagents:

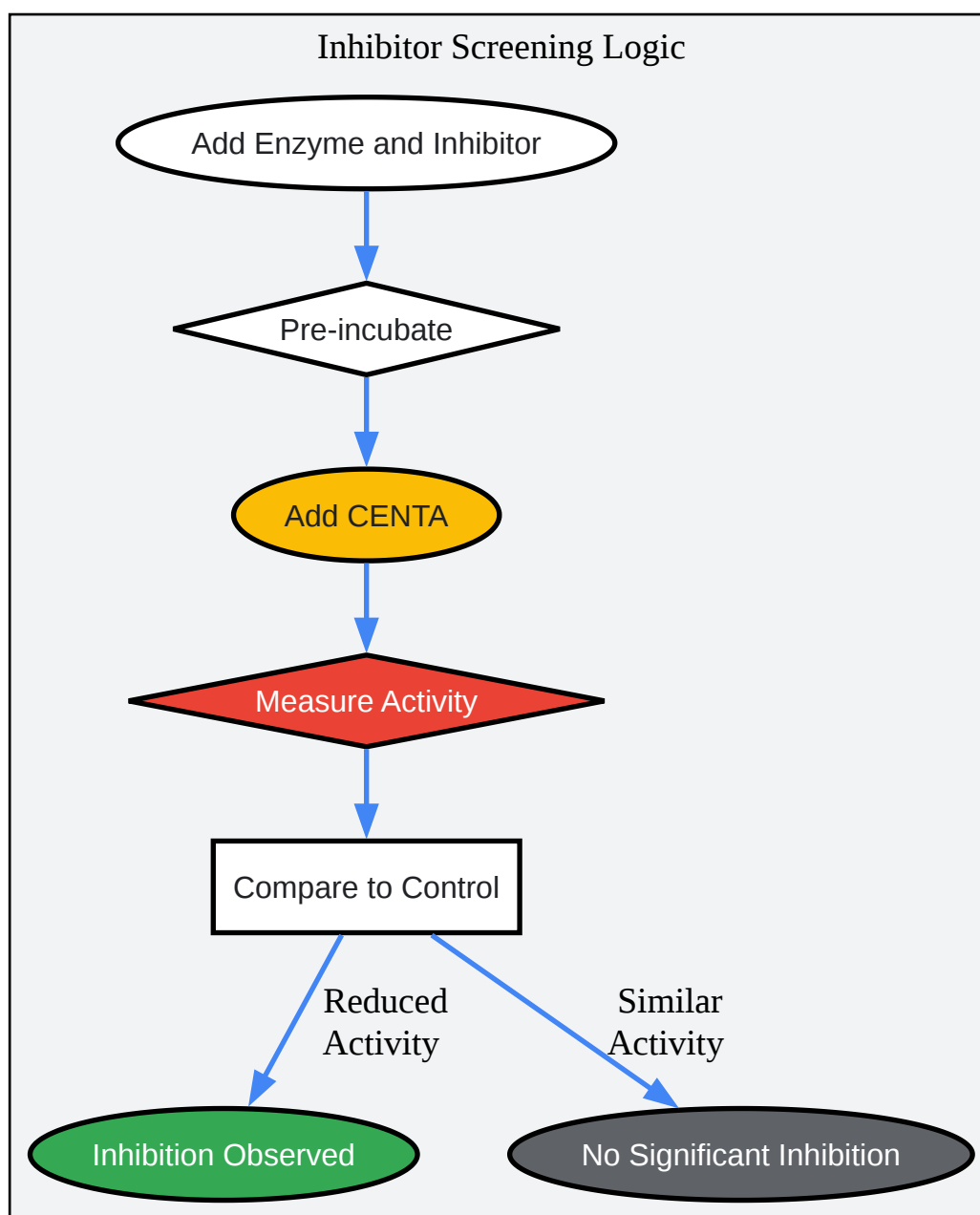
- **CENTA** Stock Solution: Prepare a 10 mM stock solution of **CENTA** in the assay buffer. Store protected from light at -20°C.
- Working **CENTA** Solution: Dilute the stock solution to the desired final concentration (e.g., 100 μM) in the assay buffer just before use.
- Enzyme Solution: Prepare serial dilutions of the β-lactamase sample in the assay buffer.

2. Assay Procedure: a. To each well of a 96-well microplate, add 50 μL of the assay buffer. b. Add 25 μL of the diluted enzyme solution to the respective wells. Include a negative control with buffer only. c. Pre-incubate the plate at the desired temperature (e.g., 30°C) for 5 minutes. d. Initiate the reaction by adding 25 μL of the working **CENTA** solution to each well. e. Immediately measure the absorbance at 405 nm every minute for 10-30 minutes using a microplate reader.

3. Data Analysis: a. Plot the absorbance at 405 nm against time for each enzyme concentration. b. Determine the initial reaction velocity (V_0) from the linear portion of the curve. c. Enzyme activity can be calculated using the Beer-Lambert law: Activity (μmol/min/mL) = (Slope of linear phase × Total assay volume) / ($\Delta\epsilon$ × Path length × Enzyme volume) where $\Delta\epsilon = +6,400 \text{ M}^{-1}\text{cm}^{-1}$

Protocol 2: Screening for β-Lactamase Inhibitors

This protocol is adapted for high-throughput screening of potential β-lactamase inhibitors.



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Figure 3: Logical relationship for β -lactamase inhibitor screening.

1. Preparation of Reagents:

- Prepare **CENTA** and enzyme solutions as described in Protocol 1.
- Inhibitor Solutions: Prepare serial dilutions of the test compounds in the assay buffer.

2. Assay Procedure: a. To each well of a 96-well microplate, add 50 μL of the assay buffer. b. Add 10 μL of the inhibitor solution to the test wells. Add 10 μL of buffer to the positive control (no inhibitor) and negative control (no enzyme) wells. c. Add 20 μL of the diluted enzyme solution to the test and positive control wells. Add 20 μL of buffer to the negative control wells. d. Incubate the plate at the desired temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor-enzyme interaction. e. Initiate the reaction by adding 20 μL of the working **CENTA** solution to all wells. f. Immediately measure the absorbance at 405 nm at regular intervals.

3. Data Analysis: a. Calculate the initial reaction velocity for each well. b. Determine the percent inhibition using the following formula: % Inhibition = $[1 - (V_0 \text{ with inhibitor} / V_0 \text{ without inhibitor})] \times 100$ c. For potent inhibitors, determine the IC_{50} value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

CENTA is a versatile and user-friendly chromogenic substrate for the detection and kinetic characterization of β -lactamase activity. Its excellent aqueous solubility and stability make it a valuable tool for researchers in academia and the pharmaceutical industry. The protocols provided herein offer a starting point for the reliable measurement of β -lactamase activity and the screening of potential inhibitors, contributing to the ongoing efforts to combat antibiotic resistance.

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